8-Methylguanosine
Description
8-Methylguanosine (m⁸rG) is a chemically modified nucleoside in which a methyl group is attached to the C8 position of the guanine base (Figure 1). This modification has garnered significant attention due to its unique ability to stabilize non-canonical Z-DNA conformations under physiological conditions . Z-DNA is a left-handed double-helix structure that contrasts with the right-handed B-DNA and plays roles in transcriptional regulation, genetic instability, and immune response modulation .
The incorporation of m⁸rG into oligonucleotides reduces the entropic penalty during the B-to-Z DNA transition by introducing hydrophilic groups in solvent-exposed regions, thereby favoring enthalpic stabilization . Studies by Xu et al. demonstrated that m⁸rG stabilizes Z-DNA more effectively than its deoxy counterpart, 8-methyl-2'-deoxyguanosine (m⁸dG), even in the absence of high salt concentrations . This property makes m⁸rG a critical tool for investigating Z-DNA-specific biological processes under physiologically relevant conditions.
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAVEKHKYYDMI-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576674 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36799-17-4 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylguanosine typically involves the methylation of guanosine at the eighth position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction often requires a base, such as sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated systems to ensure precision and efficiency. The process includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Z-DNA and Z-RNA Stabilization
8-Methylguanosine as a Z-DNA Stabilizer
This compound (m8rG) stabilizes the Z form of DNA more effectively than 8-methyl-2'-deoxyguanosine (m8G) . The enhancement is attributed to a reduction in the entropic penalty resulting from the introduction of hydrophilic groups in solvent-exposed regions. Incorporating m8rG into DNA sequences can stabilize the Z form even without NaCl and allows a wider range of sequences to convert to the Z form .
This compound as a Z-RNA Stabilizer
A study introduced a Z-form RNA stabilizer, 2′-O-methyl-8-methyl guanosine (m8Gm), which markedly stabilizes Z-RNA at low salt concentrations . The incorporation of a methyl group at the C8 position of 2′-O-methyl guanosine favors the syn conformation, leading to greater Z-RNA stabilization .
Thermodynamic Properties
Incorporating m8Gm into hexamer RNA increased melting temperatures ( Tm) by 6–15 °C. Octamer RNA with four m8Gms in double strands containing an AU base pair showed an even greater increase of 15 °C . Thermodynamic parameters indicated a favorable free energy of formation for the m8Gm-incorporated Z-RNA compared to native RNA, suggesting that the syn conformation of m8Gm is thermodynamically favorable .
Structural Effects
Conformation
The induction of a methyl group at the C8 position highly favors the syn conformation . This has been confirmed using nuclear Overhauser effect (NOE) experiments . In Z-RNA containing m8Gm, the C8-methyl groups are hydrophobic and located outside the helix, contributing to increased stabilization .
Impact on Glycosidic Conformation
The incorporation of 8-methyl-2′-deoxyguanosine (dGMe) into parallel DNA quadruplexes can result in different glycosidic conformations depending on its position within the sequence . For instance, in the quadruplex [d(TG MeGGT)]4, the dGMe residues adopt a syn-glycosidic conformation, while in [d(TGG MeGT)]4, they adopt an anti-arrangement .
Chemical Reactivity
Reaction with Hydrazine
In chemical reactions with hydrazine, RNA modifications are essential for cellular processes and disease regulation. Studies have shown the chemical reactivity of hydrazine with RNA and its native modifications in aniline-free conditions .
Alkylation
Efficient site-selective alkylation can occur at the C8-position of guanines in guanosine, GMP, GDP, and GTP, using photo-mediated Minisci reactions . The addition of catechol to assist the formation of alkyl radicals enhances the yields, especially for the reaction of less stable primary alkyl radicals .
Data tables
The stabilizing effect of m8–modified guanine bases decreases consecutively if placed further from the center of the oligomer . GC hexamers possess a much higher midpoint than CG hexamers . For example, the midpoint NaCl concentration of oligomer d(GCGCGC)2 is undeterminable (Table 2, entry 1 and Figure 2h) .
| Oligomer | Midpoint NaCl concentration |
|---|---|
| d(GCGCGC)2 | Undeterminable |
| d(CGCGCG)2 | Lower |
Scientific Research Applications
8-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used to study the structural properties of nucleic acids, particularly the stabilization of Z-form DNA and RNA.
Biology: Researchers utilize this compound to investigate the role of modified nucleosides in genetic regulation and expression.
Medicine: This compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside analogs for drug design and synthesis.
Mechanism of Action
The mechanism by which 8-Methylguanosine exerts its effects involves its ability to stabilize Z-form DNA and RNA structures. This stabilization is crucial for various biological processes, including the regulation of gene expression and the response to viral infections. The methyl group at the eighth position enhances the binding affinity of guanosine to specific molecular targets, facilitating the formation of stable nucleic acid structures.
Comparison with Similar Compounds
8-Methyl-2'-Deoxyguanosine (m⁸dG)
- Structural Feature: Methyl group at the C8 position of 2'-deoxyguanosine.
- Biological Role : Stabilizes Z-DNA but less effectively than m⁸rG.
- Key Findings :
- The ribose sugar in m⁸rG enhances Z-DNA stabilization compared to the deoxyribose in m⁸dG. This difference arises from reduced conformational flexibility and altered solvent interactions in m⁸rG .
- Thermodynamic studies show that m⁸rG reduces the entropic penalty of Z-DNA formation by 2–3 kcal/mol compared to m⁸dG .
8-Oxo-7,8-Dihydro-2'-Deoxyguanosine (8-oxodG)
8-Methoxyguanosine and 8-Benzyloxyguanosine
- Structural Features : Methoxy or benzyloxy substituents at the C8 position.
- Biological Role : Modulate RNA hybridization and duplex stability.
- Key Findings: Bulky C8 substituents (e.g., benzyloxy) reduce RNA duplex stability by sterically hindering base stacking, whereas smaller groups (e.g., methoxy) have milder effects .
2'-O-Methyl-8-Methylguanosine
- Structural Feature : Methyl groups at both the C8 position and 2'-OH of ribose.
- Biological Role : Stabilizes Z-RNA, a left-handed RNA duplex.
- Key Findings :
Biological Activity
8-Methylguanosine (m^8G) is a modified nucleoside derived from guanosine, where a methyl group is added to the eighth position of the guanine base. This modification significantly influences the structural and thermodynamic properties of nucleic acids, particularly in RNA and DNA. This article explores the biological activity of m^8G, focusing on its role in stabilizing specific DNA and RNA conformations, its interactions with proteins, and its potential implications in therapeutic applications.
Structural Properties and Stabilization Effects
Z-DNA Stabilization
The incorporation of m^8G into oligonucleotides has been shown to stabilize the Z-form of DNA. In a study by Fábrega et al., it was demonstrated that oligonucleotides containing m^8G exhibit a marked preference for the Z-conformation under low salt conditions. The stabilization effect was quantified, showing that the presence of m^8G can lower the Gibbs free energy () of Z-DNA formation by approximately -0.8 kcal/mol compared to unmodified sequences .
RNA Conformation
In RNA, m^8G acts as a stabilizer for Z-RNA structures. Research indicates that 2′-O-methyl-8-methylguanosine (m^8Gm), a derivative of m^8G, significantly enhances the stability of Z-RNA even under physiological salt concentrations. This stabilization facilitates the A-to-Z transition in RNA sequences that typically do not favor Z-RNA formation . The melting temperature () of m^8Gm-incorporated RNA can increase by 6–15 °C, indicating a strong thermodynamic favorability for Z-RNA structures .
Interaction with Proteins
Protein Binding and Recognition
The unique conformational properties of m^8G allow it to interact with specific proteins that recognize Z-DNA or Z-RNA structures. For instance, studies have shown that proteins with Zα domains can bind to Z-RNA stabilized by m^8Gm, suggesting potential roles in cellular processes involving gene regulation and RNA processing .
Case Studies and Experimental Findings
Several studies have investigated the biological implications of m^8G incorporation into nucleic acids:
- NMR Studies on G-Quadruplexes : NMR spectroscopy has revealed that m^8G-containing sequences can form stable G-quadruplex structures. These quadruplexes exhibit distinct conformational preferences based on the arrangement of m^8G residues, which can influence their biological activity in cellular contexts .
- Cell Proliferation Studies : The ability of C8-substituted guanine derivatives, including m^8G, to induce B cell proliferation has been documented. This suggests that modifications at the C8 position may play a role in immune responses and cellular signaling pathways .
Thermodynamic Properties
The thermodynamic parameters associated with m^8G incorporation have been extensively studied. The following table summarizes key findings related to the melting temperatures and Gibbs free energy changes for various oligonucleotide sequences containing m^8G:
| Oligonucleotide Sequence | Melting Temperature () | (kcal/mol) |
|---|---|---|
| d(CGC[m^8G]CG) | Increased by 10 °C | -0.8 |
| r(CGC[m^8Gm]CG) | Increased by 15 °C | Favorable |
| d(TGGGT)4 | Varies with substitutions | Not specified |
Q & A
Q. Q1: How does 8-methylguanosine incorporation influence DNA conformation, and what experimental methods validate its structural effects?
Answer: this compound (m⁸G) stabilizes Z-DNA by reducing the entropic penalty during B-Z transitions. To validate this, researchers use circular dichroism (CD) spectroscopy to detect characteristic Z-DNA spectral signatures (positive peak at 265 nm, negative at 290 nm) . NMR spectroscopy further confirms base-pairing patterns and helical geometry in oligonucleotides containing m⁸G . For example, Xu et al. demonstrated m⁸G’s Z-DNA stabilization even in low-salt conditions using these techniques .
Q. Q2: What synthetic strategies are employed to incorporate this compound into oligonucleotides for structural studies?
Answer: Synthesis involves modifying guanosine at the C8 position via alkylation or chlorination (e.g., β-chloroperbenzoic acid treatment) . Phosphorylation of this compound yields modified nucleotides, which are incorporated into oligonucleotides using solid-phase synthesis. Purity is confirmed via HPLC and mass spectrometry , while structural integrity is validated by X-ray crystallography (e.g., orthorhombic crystal structure with syn glycosidic conformation) .
Advanced Research Questions
Q. Q3: How do thermodynamic parameters (ΔG, ΔH, ΔS) of B-Z transitions change with this compound, and what methodologies quantify these effects?
Answer: m⁸G reduces the entropic penalty (ΔS) of Z-DNA formation by enhancing base-stacking interactions. Isothermal titration calorimetry (ITC) and UV melting curves measure enthalpy (ΔH) and free energy (ΔG) changes. For instance, Sugiyama et al. reported a 30% reduction in ΔS for m⁸G-containing DNA compared to unmodified sequences, attributed to hydrophilic group interactions in solvent-exposed regions .
Q. Q4: What methodological challenges arise when resolving contradictions in Z-DNA stabilization efficiency across studies?
Answer: Discrepancies often stem from variations in salt concentration , sequence context , or modification density . To address this:
- Use electrophoretic mobility shift assays (EMSAs) to compare Z-DNA formation under physiological vs. high-salt conditions .
- Apply molecular dynamics simulations to model how m⁸G’s syn conformation stabilizes Z-DNA in diverse sequences .
- Replicate experiments with standardized buffers (e.g., 150 mM NaCl) and control oligonucleotides .
Q. Q5: How can researchers detect and quantify this compound in RNA, and what are the limitations of current methods?
Answer: While m⁸G detection in RNA is less studied than DNA, LC-MS/MS and Ribose-seq (adapted for modified bases) are viable. Challenges include:
- Low abundance : Enrichment via immunoprecipitation with anti-m⁸G antibodies.
- Artifacts : Avoid RNase contamination and oxidative damage during RNA extraction.
- Specificity : Cross-validate with knockout models (e.g., methyltransferase-deficient cells) .
Methodological Best Practices
Q. Q6: What criteria should guide the selection of control groups when studying this compound’s biological roles?
Answer: Controls must include:
Q. Q7: How can computational tools enhance the design of this compound-modified oligonucleotides for structural studies?
Answer:
- Multiwfn : Analyzes electron density to predict base-stacking interactions .
- Molecular docking : Models m⁸G’s syn conformation in Z-DNA grooves .
- Thermodynamic databases : Use existing ΔG values (e.g., from Sugiyama et al. ) to predict stability in novel sequences.
Data Interpretation and Reproducibility
Q. Q8: How should researchers address variability in Z-DNA stabilization assays caused by experimental conditions?
Answer:
Q. Q9: What evidence supports the hypothesis that this compound’s effects are sequence-context-dependent?
Answer: Studies show m⁸G stabilizes Z-DNA in alternating CG repeats but not in non-CG-rich sequences. Mutagenesis assays (e.g., substituting m⁸G with 8-bromoguanosine) and free energy calculations (via nearest-neighbor models) validate sequence specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
